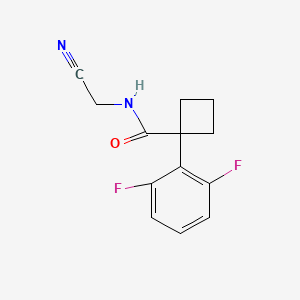
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
作用机制
The mechanism of action of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the modulation of GABA receptors. GABA receptors are important for regulating the excitability of neurons, and the modulation of these receptors can have significant effects on neuronal activity. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the activity of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 are complex and depend on the specific application. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to enhance the activity of GABA receptors, which can lead to decreased neuronal excitability. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
The advantages of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in treating neurological disorders such as epilepsy and anxiety. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in developing new cancer therapies. Additionally, the synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be optimized further to improve its solubility and other properties.
合成方法
The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the reaction of 2,6-difluorobenzaldehyde with malononitrile to form a cyanoacetate intermediate. The intermediate is then reacted with cyclobutanone in the presence of a base to form N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been optimized to yield high purity and high yields.
科学研究应用
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been studied for its potential in various scientific fields. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-(cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-9-3-1-4-10(15)11(9)13(5-2-6-13)12(18)17-8-7-16/h1,3-4H,2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRFVTLLXVDNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2665688.png)
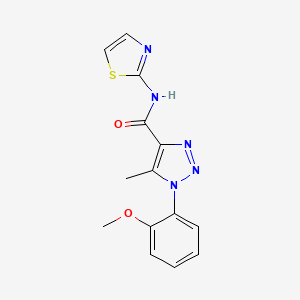
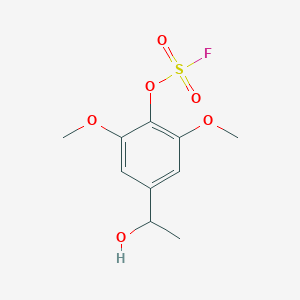
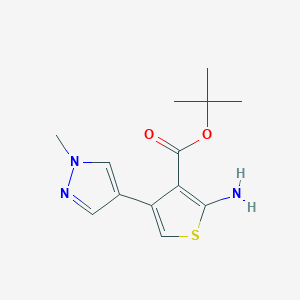
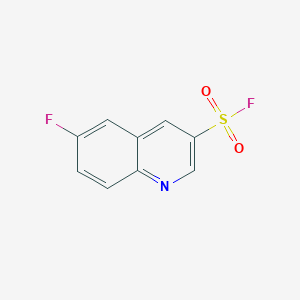
![2-Chloro-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2665695.png)
![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)
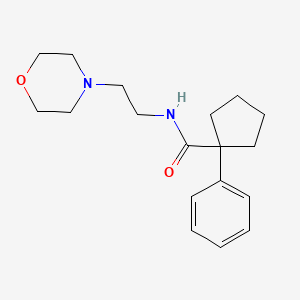

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
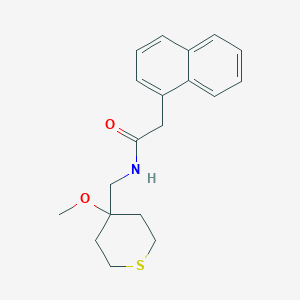
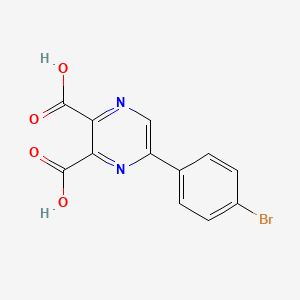
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)